6-bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole
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Overview
Description
6-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science. The presence of bromine and trifluoroethyl groups in its structure imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 6-bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole typically involves the reaction of 6-bromo-1H-benzotriazole with 2,2,2-trifluoroethyl bromide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
6-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and primary amines.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives. Reagents like hydrogen peroxide or potassium permanganate are typically used for these reactions.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation with hydrogen peroxide can produce an oxide .
Scientific Research Applications
6-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Mechanism of Action
The mechanism of action of 6-bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The bromine and trifluoroethyl groups in the compound can form strong interactions with target molecules, such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
6-Bromo-1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazole can be compared with other similar compounds, such as:
6-Bromo-1H-benzotriazole: Lacks the trifluoroethyl group, which can affect its chemical properties and reactivity.
1-(2,2,2-Trifluoroethyl)-1H-benzotriazole: Lacks the bromine atom, which can influence its interactions with target molecules.
6-Bromo-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine: Contains an indazole ring instead of a benzotriazole ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in the presence of both bromine and trifluoroethyl groups, which impart distinct chemical properties and make it a versatile compound for various applications.
Properties
CAS No. |
2247094-22-8 |
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Molecular Formula |
C8H5BrF3N3 |
Molecular Weight |
280 |
Purity |
95 |
Origin of Product |
United States |
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